molecular formula C39H62O14 B1678363 帕马奎甙 CAS No. 150332-35-7

帕马奎甙

货号 B1678363
CAS 编号: 150332-35-7
分子量: 754.9 g/mol
InChI 键: VWMZIGBYZQUQOA-FROLXMRGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pamaqueside is a small molecule drug . It is a synthetic saponin that functions by inhibiting intestinal absorption of cholesterol . It is primarily used in the treatment of hypercholesterolemia . The drug was developed by Pfizer Inc .

科学研究应用

胆固醇吸收抑制

帕马奎甙已被评估其降胆固醇活性。在一项涉及喂食胆固醇的兔子的研究中,发现帕马奎甙和结构相似的皂苷提奎甙都能显著降低胆固醇的肠道吸收(25-75%)、增加粪便中性甾醇排泄(高达 2.5 倍)并减少肝脏胆固醇含量(10-55%)。观察到这些作用是剂量依赖性的。高剂量的帕马奎甙可以完全预防高胆固醇血症。该研究表明,帕马奎甙通过阻断管腔胆固醇吸收来诱导低胆固醇血症,表明其机制不同于其他皂苷的化学计量络合假说 (Morehouse 等人,1999 年).

代谢和吸收研究

另一项研究重点关注帕马奎甙在大鼠中的代谢。它揭示了帕马奎甙主要通过粪便排出,只有很小一部分通过尿液排出。胆管插管显着改变了帕马奎甙的吸收和代谢,表明其在不同生理条件下的药代动力学特征发生了改变。该研究还指出,帕马奎甙经历了氧化代谢,随后是硫酸盐结合 (Dalvie 和 O'Donnell,1999 年).

作为胆固醇吸收抑制剂的发现和优化

研究还对甾体苷,包括帕马奎甙,作为胆固醇吸收抑制剂进行了研究。在急性仓鼠胆固醇吸收测定中,帕马奎甙被发现比提奎甙更有效的抑制剂。发现和优化过程涉及修饰类固醇部分和分子中纤维二糖部分上的羟基。这项研究强调了结构修饰对于增强此类化合物的效力和功效的重要性 (Deninno 等人,1997 年).

属性

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)27-24(53-39)12-22-21-6-5-19-11-20(8-9-37(19,3)28(21)23(42)13-38(22,27)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-22,24-36,40-41,43-47H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,22+,24+,25-,26-,27+,28-,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMZIGBYZQUQOA-QEEMJVPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CC(=O)C5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC(=O)[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamaqueside

CAS RN

150332-35-7
Record name Pamaqueside [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150332357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMAQUESIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1Y3WKM9WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
79
Citations
D Dalvie, J O'Donnell - Xenobiotica, 1999 - Taylor & Francis
… the excretion and metabolism of pamaqueside using [" % C]pamaqueside. The study was … of radiolabelled pamaqueside at 100 mg} kg. The metabolism of pamaqueside was also …
Number of citations: 4 www.tandfonline.com
PA McCarthy, MP DeNinno… - Journal of medicinal …, 1996 - ACS Publications
Heart attacks are a major cause of death in Western industrialized countries. In the United States alone, over 500 000 people die of heart attacks each year. The underlying disease, …
Number of citations: 34 pubs.acs.org
LA Morehouse, FW Bangerter, MP DeNinno… - Journal of lipid …, 1999 - ASBMB
… Intravenous administration of pamaqueside had no effect on plasma cholesterol levels … in rabbits given pamaqueside orally. These data indicate that pamaqueside and tiqueside induce …
Number of citations: 97 www.jlr.org
N Behloul, S Baha, Y Guo, Z Yang, R Shi… - European Journal of …, 2021 - Elsevier
… We also identified from the drug library hesperidin, pamaqueside, diosmin, sitogluside as strong binders of the RBD with binding energies below −7.9 kcal/Mol and by forming several …
Number of citations: 24 www.sciencedirect.com
MP DeNinno, PA McCarthy, KC Duplantier… - Journal of medicinal …, 1997 - ACS Publications
We have explored the use of steroidal glycosides as cholesterol absorption inhibitors which act through an unknown mechanism. The lead for this program was tigogenin cellobioside (1…
Number of citations: 35 pubs.acs.org
MP DeNinno, KE McCarthy - Tetrahedron, 1997 - Elsevier
… We recently needed to prepare a ~4C derivative of CP-148,623 (3, pamaqueside), a cholesterol absorption inhibitor in clinical developmentJ Because the glycosidic linkage was …
Number of citations: 9 www.sciencedirect.com
CR Ganellin - Introduction to Biological and Small Molecule Drug …, 2013 - Elsevier
… occurring saponins) and a ketonic analogue, pamaqueside (Figure 15.6) (CP 148623). … However, although pamaqueside advanced to phase III clinical trials, neither pamaqueside …
Number of citations: 2 www.sciencedirect.com
F Awouters - XIVth International Symposium on Medicinal …, 1997 - books.google.com
… A simple modification (Fig 3) to pamaqueside gave 25 times more potency in inhibition of cholesterol absorption in the hamster and lower bile availability in the dog. Again screening …
Number of citations: 0 books.google.com
D Zhao - Journal of Functional Foods, 2016 - Elsevier
… pamaqueside were much more potent than naturally occurring saponins, such as those from lucerne, in preventing hypercholesterolaemia and that the in vivo potency of pamaqueside …
Number of citations: 32 www.sciencedirect.com
D Dalvie, J O'Donnell - Xenobiotica, 1999 - London, Taylor & Francis.
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。